molecular formula C168H250N46O41S8 B612438 ProTx II CAS No. 484598-36-9

ProTx II

Cat. No.: B612438
CAS No.: 484598-36-9
M. Wt: 3826.59
InChI Key: XOAUGYVLRSCGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ProTx II, also known as Protoxin-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). This compound is a 30-residue disulfide-rich peptide with a molecular weight of 3826.65 Da. This compound is known for its high affinity and selectivity towards the human voltage-gated sodium channel Nav1.7, making it a significant compound in the study of pain and analgesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

ProTx II can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds. The disulfide bonds, which are crucial for the stability and activity of this compound, are formed through oxidative folding .

Industrial Production Methods

Industrial production of this compound involves the extraction of the peptide from the venom of Thrixopelma pruriens. The venom is collected and subjected to chromatographic techniques to isolate this compound. This method ensures the purity and activity of the peptide, making it suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

ProTx II undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified disulfide bonds or substituted amino acids. These analogs are used to study the structure-activity relationships and to develop more potent and selective inhibitors .

Scientific Research Applications

Therapeutic Applications

1. Pain Management

ProTx II has shown promise in preclinical models for managing pain. Studies demonstrate that intrathecal administration of this compound produces significant analgesic effects in rat models of thermal and chemical nociception . However, its narrow therapeutic window poses challenges; higher doses can lead to motor dysfunction due to inhibition of sodium channels involved in motor neuron signaling .

2. Drug Development

The unique properties of this compound have led to efforts in optimizing its structure to enhance potency and selectivity. For instance, researchers at Genentech have designed variants of this compound that exhibit improved efficacy against NaV1.7 with reduced side effects . The development of analogs such as JNJ63955918 showcases the potential for creating safer and more effective pain therapeutics based on this compound's framework .

Case Studies

Case Study 1: Analgesic Efficacy

In a study investigating the antihyperalgesic effects of this compound, researchers administered the peptide intrathecally to rodent models experiencing induced pain. Results indicated that this compound significantly reduced pain responses without adversely affecting motor function at lower doses . This study highlights the potential for this compound as a targeted analgesic agent.

Case Study 2: Structural Optimization

Another notable study focused on optimizing this compound through computational design, leading to variants with enhanced selectivity for NaV1.7. The peptides PTx2-3127 and PTx2-3258 were developed with IC50 values as low as 3.8 nM, demonstrating superior selectivity compared to earlier variants . These findings underscore the importance of structure-guided optimization in developing effective sodium channel blockers.

Data Tables

Property This compound JNJ63955918 PTx2-3127 PTx2-3258
SelectivityHigh (NaV1.7)Moderate (NaV1.7)Very High (730-fold)Extremely High (894-fold)
IC50 (nM)~100~10006.93.8
Therapeutic WindowNarrowModerateBroadBroad
In Vivo EfficacyYesYesYesYes

Mechanism of Action

ProTx II acts as an antagonist of the Nav1.7 sodium channel by binding to the voltage-sensor domain 2 (VSD-II) of the channel. This binding inhibits the activation of the sodium channel by shifting the voltage-dependence of activation to more positive potentials. Additionally, this compound inhibits fast inactivation of the sodium channel by binding to the voltage-sensor domain 4 (VSD-IV) in the resting configuration of the channel. These actions result in the inhibition of sodium currents, leading to a decrease in neuronal excitability and pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and potency towards the Nav1.7 sodium channel. This selectivity makes it a valuable tool for studying pain mechanisms and developing non-addictive analgesics. Unlike other similar compounds, this compound has a distinct mechanism of action that involves binding to multiple voltage-sensor domains, providing a broader range of inhibitory effects .

Biological Activity

ProTx II, a peptide derived from tarantula venom, has garnered significant attention in the field of pharmacology due to its potent inhibitory effects on voltage-gated sodium channels, particularly NaV1.7. This compound is classified as an inhibitor cystine knot (ICK) toxin and is characterized by its unique structure, which contributes to its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound primarily inhibits the NaV1.7 channel, which plays a crucial role in nociception (the sensory perception of pain). The inhibition mechanism involves binding to the voltage-sensor domain (VSD) of NaV1.7, leading to a reduction in peak current and a depolarizing shift in the voltage dependence of activation. This interaction has been quantified with an IC50 value of approximately 0.3 nM, indicating high potency against this specific sodium channel subtype .

The binding affinity of this compound to lipid membranes is also a critical factor influencing its biological activity. Studies utilizing surface plasmon resonance (SPR) and fluorescence spectroscopy have demonstrated that this compound binds effectively to both fluid-phase lipid membranes and those with raft-like properties. The affinity for lipid bilayers correlates with its inhibitory potency on NaV1.7 channels, suggesting that membrane interactions are essential for its function .

Structure-Activity Relationship

Research has focused on understanding the structure-activity relationship (SAR) of this compound to enhance its therapeutic potential. The peptide's structure consists of a well-defined ICK backbone and a flexible C-terminal tail. Modifications to these regions have been explored through the synthesis of chimeric toxins and various analogues. For instance, one study identified an analogue with greater potency against NaV1.7 channels (IC50 = 42 pM) compared to native this compound .

Table 1: Structure-Activity Relationship Findings

ModificationIC50 Value (nM)Comments
Native this compound0.3High potency against NaV1.7
This compound-NHCH30.042Increased potency; promising analogue
Chimeric ToxinsVariesDependent on specific modifications

Case Studies and Experimental Findings

Numerous studies have investigated the analgesic effects of this compound in vivo, particularly concerning its potential as an antinociceptive agent. For instance, coadministration studies with other compounds like CdCl2 and ZnCl2 have shown enhanced analgesic effects when combined with this compound. In one study, significant increases in pain threshold were observed when this compound was administered alongside zinc chloride, indicating a synergistic effect .

Table 2: Case Study Results on Analgesic Effects

CombinationEffect ObservedStatistical Significance
This compound + CdCl2Mild analgesic effectp < 0.05
This compound + ZnCl2Significant increase in latencyp < 0.0003
This compound AloneMinimal effectNot significant

Potential Therapeutic Applications

Given its selective action on NaV1.7 channels and its ability to modulate pain pathways, this compound presents a promising candidate for developing new analgesics that could provide pain relief without the side effects associated with traditional opioid medications. The ongoing research into its analogues aims to enhance selectivity and reduce potential toxicity while maintaining efficacy.

Q & A

Basic Research Questions

Q. What is the structural basis of ProTx II’s selectivity for voltage-gated sodium channels (Nav), and how does this inform experimental design in electrophysiology studies?

this compound, a 29-amino acid peptide derived from spider venom, selectively inhibits Nav1.7 channels through a combination of electrostatic interactions and hydrophobic binding . Its selectivity is influenced by specific residues (e.g., Lysine at position 27) that interact with Nav1.7’s voltage-sensing domain. For electrophysiology studies, researchers should:

  • Use heterologous expression systems (e.g., HEK293 cells expressing Nav isoforms) to isolate channel-specific effects.
  • Apply this compound at nanomolar concentrations (e.g., 20 nM) to avoid off-target effects on calcium or potassium channels .
  • Include controls with TTX (tetrodotoxin) to distinguish TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) currents .

Q. How can researchers validate the specificity of this compound in blocking Nav1.7 in complex cellular environments (e.g., chondrocytes or sensory neurons)?

  • Perform pharmacological subtraction protocols : Compare currents before and after this compound application, then subtract residual currents to isolate this compound-sensitive (this compound-S) components .
  • Use fluorescent analogs (e.g., ATTO488-ProTx II) for spatial localization studies in cell cultures or tissue slices .
  • Validate findings with complementary methods, such as siRNA knockdown of Nav1.7 or CRISPR-Cas9 gene editing .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s observed effects on non-sodium channels (e.g., T-type calcium channels)?

Evidence suggests this compound may inhibit Cav3.2 T-type calcium channels at higher concentrations (>100 nM) . To address this:

  • Conduct concentration-response curves to determine IC50 values for Nav1.7 vs. Cav3.2.
  • Use kinetic analysis : Compare inactivation time constants (τ) of this compound-S currents (1.0 ± 0.2 ms for Nav1.7) with T-type calcium currents to confirm target specificity .
  • Employ mutagenesis on Nav1.7’s domain II voltage sensor to assess whether this compound’s calcium channel effects arise from structural homology .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential in chronic pain models while minimizing toxicity?

  • Dosage optimization : Start with low doses (0.1–1 µg/kg) in rodent models, as this compound has a narrow therapeutic window due to potential cardiovascular effects .
  • Delivery methods : Use intrathecal administration for localized action or engineer stabilized analogs (e.g., cyclized this compound) to enhance plasma stability .
  • Behavioral endpoints : Combine electrophysiological recordings (e.g., dorsal root ganglion activity) with pain-related behavioral assays (e.g., von Frey filament testing) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations (e.g., osteoarthritis chondrocytes)?

  • Mixed-effects models : Account for variability in Nav1.7 expression levels across chondrocyte samples (e.g., 17% of cells in OA patients ).
  • Subgroup analysis : Stratify data by Nav1.7-positive vs. Nav1.7-negative cells to isolate this compound’s mechanistic contributions to pain signaling .
  • Power analysis : Ensure sample sizes (e.g., n ≥ 13 per group) are sufficient to detect changes in current density (e.g., 2.4 ± 0.4 pA pF⁻¹ ).

Q. Methodological Challenges and Solutions

Q. How can researchers address low signal-to-noise ratios when measuring this compound-S currents in primary cells?

  • Signal averaging : Record 15–30 consecutive sweeps with 2–3 s intervals to improve resolution .
  • Noise suppression : Use patch-clamp amplifiers with capacitive compensation and low-pass filtering (e.g., 5 kHz cutoff) .
  • Validation with biotinylated this compound : Confirm binding via pull-down assays in Nav1.7-expressing cell lysates .

Q. What protocols ensure reproducibility in synthesizing and handling this compound analogs for structural studies?

  • Peptide cyclization : Use disulfide bridge engineering (Cys residues at positions 1–4, 2–5) to stabilize the inhibitor cystine knot (ICK) motif .
  • Storage conditions : Lyophilize peptides at -80°C and reconstitute in degassed buffers to prevent oxidation .
  • Purity validation : Employ HPLC and mass spectrometry (MW = 3827 Da ) to confirm >95% purity.

Q. Data Interpretation and Reporting

Q. How should researchers contextualize this compound’s dual role in pain signaling and chondrocyte metabolism in osteoarthritis?

  • Mechanistic linkage : Correlate Nav1.7 inhibition with downstream metabolic markers (e.g., MMP13, COX2) using Western blotting or qPCR in IL-1β-stimulated chondrocytes .
  • Clinical relevance : Compare this compound’s efficacy with existing Nav1.7 blockers (e.g., PF-04856264) in patient-derived OA cartilage .

Q. What frameworks guide the integration of this compound findings into broader pain research hypotheses?

  • Hypothesis refinement : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define studies (e.g., "In OA chondrocytes (P), does this compound (I) reduce MMP13 expression (O) compared to TTX (C)?" ).
  • Literature triangulation : Cross-reference electrophysiological data with transcriptomic datasets (e.g., single-cell RNA-seq of OA chondrocytes) to identify Nav1.7 co-expressed pathways .

Properties

IUPAC Name

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAUGYVLRSCGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C168H250N46O41S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3827 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.